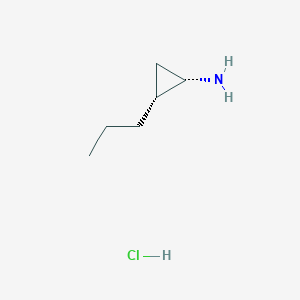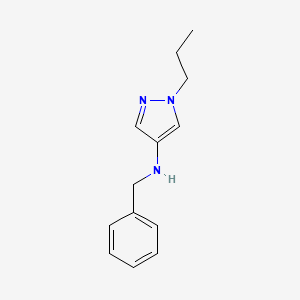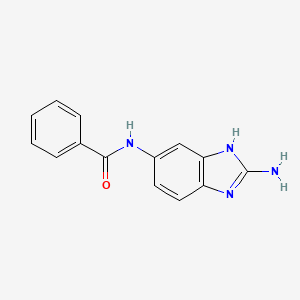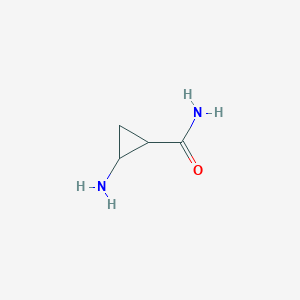![molecular formula C11H31NO2Si3 B11734615 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane: is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon atoms and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group or other functional groups are oxidized.
Reduction: Reduction reactions may involve the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride may be used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its unique reactivity and properties.
Biology: In biological research, this compound may be used to study the interactions of organosilicon compounds with biological molecules. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance products.
作用機序
The mechanism of action of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane involves its interaction with specific molecular targets. The methylamino group and silicon atoms play a crucial role in these interactions. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
類似化合物との比較
2,2,4,6,6-Pentamethylheptane: A branched alkane with similar structural features but lacking the methylamino group and silicon atoms.
N,N-Bis[3-(methylamino)propyl]methylamine: A compound with a similar methylamino group but different overall structure.
Uniqueness: 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is unique due to its combination of silicon atoms and a methylamino group This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds
特性
分子式 |
C11H31NO2Si3 |
|---|---|
分子量 |
293.62 g/mol |
IUPAC名 |
N-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C11H31NO2Si3/c1-12-10-9-11-17(8,13-15(2,3)4)14-16(5,6)7/h12H,9-11H2,1-8H3 |
InChIキー |
ZBPZXFDUBQRMFY-UHFFFAOYSA-N |
正規SMILES |
CNCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)


